1H-Indene-2-methanol, acetate

Descripción general

Descripción

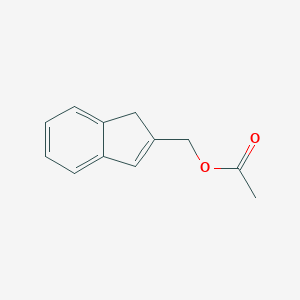

1H-Indene-2-methanol, acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Pharmacological Potential:

The indene structure is a significant pharmacophore in medicinal chemistry. Compounds derived from indene have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and selective inhibitors of cyclooxygenase enzymes (COX). For instance, derivatives of 1H-indene have been modified to enhance their selectivity towards COX-1, showcasing the versatility of this scaffold in drug design .

Case Study: COX Inhibition

A study synthesized various analogues based on the indene template to evaluate their efficacy as COX-1 selective inhibitors. The results indicated that specific modifications at the indene ring could lead to improved binding affinities and reduced side effects compared to traditional NSAIDs .

Fragrance Industry Applications

1H-Indene-2-methanol, acetate is predominantly utilized in the fragrance industry due to its pleasant odor profile. It serves as a key ingredient in perfumes, colognes, and personal care products. Its unique bicyclic structure contributes to its aromatic properties, making it an essential component in formulating various fragrances .

Market Trends:

The demand for natural and synthetic fragrance compounds has increased significantly. As a result, this compound is being explored not only for its olfactory characteristics but also for its stability and compatibility with other fragrance ingredients.

Analytical Chemistry Applications

Separation Techniques:

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation of octahydro-4,7-methano-1H-indene-2-methanol, acetate. This method utilizes acetonitrile and water as mobile phases and is scalable for preparative separations .

Mass Spectrometry Compatibility:

For mass spectrometry applications, modifications in the mobile phase composition are necessary to ensure compatibility. This adaptability makes this compound suitable for pharmacokinetic studies and impurity profiling in complex mixtures .

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanisms of reactions involving 1H-Indene-2-methanol, acetate often include:

-

Nucleophilic Attack : The hydroxyl group in the methanol acetate can act as a nucleophile in various reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Electrophilic Aromatic Substitution : The indene moiety can undergo electrophilic substitution reactions, where electrophiles attack the π-electron-rich aromatic ring, leading to diverse derivatives.

Notable Reactions

Several notable reactions involving this compound include:

-

Oxidation Reactions : The compound can be oxidized to form ketones or carboxylic acids depending on the reagents used. For instance, using hypervalent iodine reagents has been shown to facilitate oxidation processes effectively .

-

Nitrogen Insertion Reactions : Recent studies have demonstrated that indenes can undergo nitrogen atom insertion to yield isoquinolines. This transformation typically involves hypervalent iodine compounds as oxidants and has shown promising yields .

Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for transformations involving this compound:

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | Up to 98% |

| Transaminase Catalysis | Transaminase enzyme + Indene derivative | Up to 100% chiral purity |

| Oxidation with Hypervalent Iodine | PIFA + Ammonium Carbamate | Up to 93% |

| Nitrogen Insertion | PIFA + Ammonium Source + Indene | Up to 77% |

Mechanistic Insights

The following table outlines key mechanistic steps observed in the reactions involving this compound:

| Step | Description |

|---|---|

| Nucleophilic Attack | Hydroxyl group attacks electrophile |

| Electrophilic Substitution | Electrophile attacks π-system of indene |

| Formation of Intermediates | Key intermediates formed during transformation |

| Product Isolation | Filtration and purification methods utilized |

Propiedades

IUPAC Name |

1H-inden-2-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-9(13)14-8-10-6-11-4-2-3-5-12(11)7-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNCGKRPRXKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171041 | |

| Record name | 1H-Indene-2-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-66-7 | |

| Record name | 1H-Indene-2-methanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-2-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.